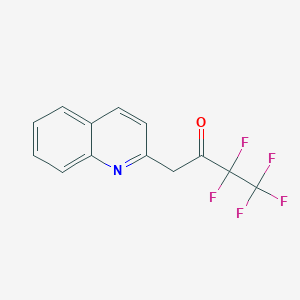![molecular formula C22H21N5O2 B2783880 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034535-24-3](/img/structure/B2783880.png)
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an indole, a piperidine, and a pyrido[2,3-d]pyrimidin-4-one. Indoles are aromatic heterocyclic organic compounds that have been widely studied due to their prevalence in natural products and pharmaceuticals . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and they are a key part of many pharmaceuticals and natural products . Pyrido[2,3-d]pyrimidin-4-one is a nitrogen-containing heterocycle that is also found in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and piperidine rings would likely contribute to the rigidity of the molecule, while the acetyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the indole ring can participate in electrophilic substitution reactions, while the piperidine ring can undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of nitrogen in the indole, piperidine, and pyrido[2,3-d]pyrimidin-4-one rings could potentially make the compound basic .Scientific Research Applications
Synthesis and Antimicrobial Activities
Three-Component One-Pot Synthesis : A study demonstrated the synthesis of novel pyrido[2,3-d]pyrimidine indole derivatives through a three-component one-pot cyclocondensation Michael reaction. These derivatives exhibit various substituents, indicating a versatile synthetic approach that could lead to compounds with potential biological activities (Rangel et al., 2017).
Antimicrobial and Antioxidant Activities : Another research outlined the creation of new indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones. These compounds were evaluated for their antimicrobial and antioxidant activities, showing promising results against bacterial and fungal strains (Saundane et al., 2012).
Chemical Structure and Molecular Interactions
Structural Characterization and DFT Analysis : The structural and electronic properties of synthesized pyrido[2,3-d]pyrimidine indole derivatives were explored using DFT and TD-DFT quantum chemical calculations. This study provides insight into the geometry and electronic structure of these compounds, essential for understanding their potential interactions and functionalities (Rangel et al., 2017).
Molecular Docking Studies : Research on the synthesis of N-ethyl-3-indolyl heterocycles, including 3-(pyrimidin-4-yl)-1H-indole derivatives, included docking studies to analyze their anti-bacterial activities. The computational analysis provides a basis for understanding the interaction between these compounds and bacterial proteins, aiding in the design of potent antimicrobial agents (El-Sayed et al., 2016).
Future Directions
properties
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-20(14-26-11-7-16-4-1-2-6-19(16)26)25-12-8-17(9-13-25)27-15-24-21-18(22(27)29)5-3-10-23-21/h1-7,10-11,15,17H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPBFVMRUGFIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)
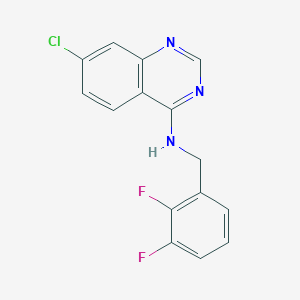
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2783802.png)

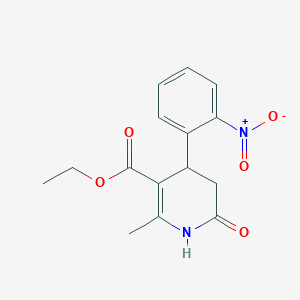
![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/no-structure.png)

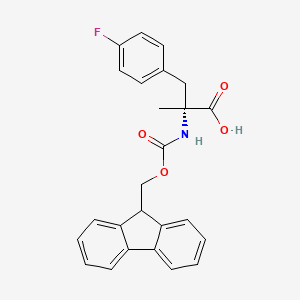
![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2783808.png)
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2783809.png)
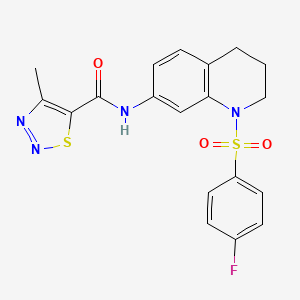
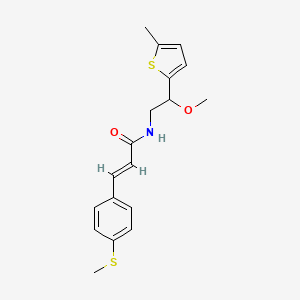
![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)
